molecular formula C12H14F3N B2980931 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 160001-93-4

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Cat. No. B2980931
CAS RN: 160001-93-4
M. Wt: 229.246
InChI Key: GJXBCMBARUYZGT-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” is a chemical compound with the molecular formula C12H14F3N . It is a derivative of cyclopentanamine, where one of the hydrogen atoms is replaced by a 4-(trifluoromethyl)phenyl group .


Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine”, has been achieved using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .


Molecular Structure Analysis

The molecular structure of “1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” can be represented by the InChI code: 1S/C12H14F3N/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11H,1-3,16H2 . This indicates that the molecule consists of a cyclopentanamine ring with a 4-(trifluoromethyl)phenyl group attached to it .


Physical And Chemical Properties Analysis

“1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” is a powder at room temperature . Its molecular weight is 229.24 g/mol .

Scientific Research Applications

Pharmaceutical Intermediates

®-1-[4-(Trifluoromethyl)phenyl]ethanol: (TFMP ethanol) is an essential pharmaceutical intermediate. It serves as a building block for synthesizing AD101 (SCH-350581), a chemokine CCR5 antagonist used to inhibit HIV-1 replication by blocking viral entry into cells . TFMP ethanol’s unique structure makes it valuable for drug development.

Chiral Synthesis

Enantiopure alcohols play a crucial role in chiral pharmaceuticals. TFMP ethanol, with its specific chirality, can be used as a starting material for various chiral compounds. Researchers explore its potential in asymmetric synthesis and chiral resolution .

Crystal Engineering

The crystal structure of TFMP ethanol reveals interesting features. Face-to-face π-π stacking interactions occur within aromatic rings of nearby chains, which could be relevant for crystal engineering and supramolecular chemistry .

Biocatalysis

Biocatalytic methods offer green and efficient routes for chemical transformations. Researchers have investigated the asymmetric reduction of TFMP acetophenone to TFMP ethanol using recombinant Escherichia coli cells. The use of hydrophilic organic solvents as cosolvents enhances enantioselectivity and efficiency .

Kinetic Resolution

Lipase-catalyzed transesterification in organic solvents allows kinetic resolution of TFMP ethanol enantiomers. Lipase PS from Pseudomonas cepacia has been employed, with vinyl acetate as the acyl donor. This approach provides a practical way to obtain enantiopure TFMP ethanol .

Drug Discovery

Given its role in synthesizing AD101, TFMP ethanol may have broader implications in drug discovery. Researchers explore its potential as a scaffold for designing novel chemokine receptor antagonists or other therapeutic agents.

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6H,1-2,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXBCMBARUYZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160001-93-4
Record name 1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine
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